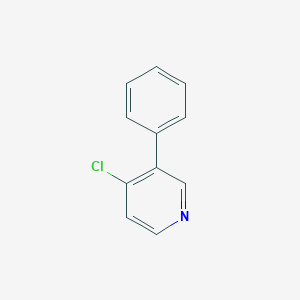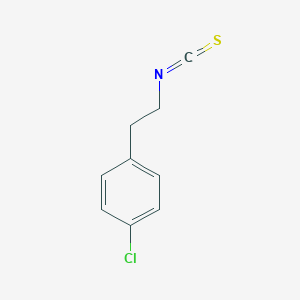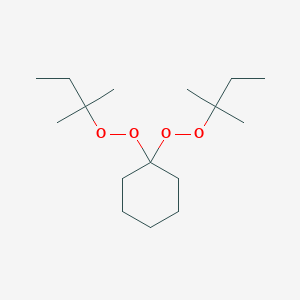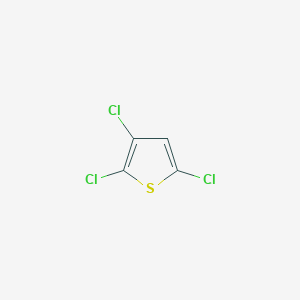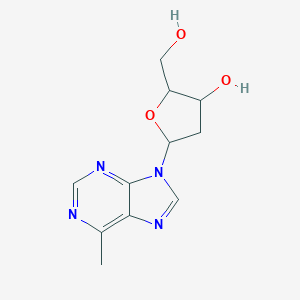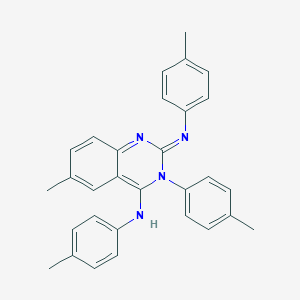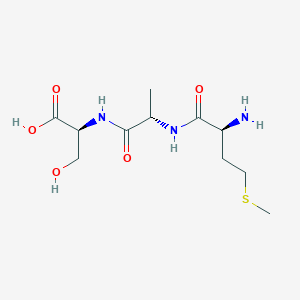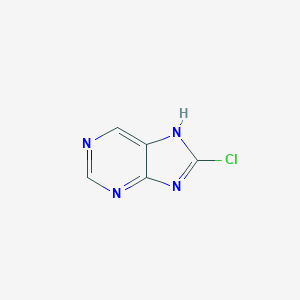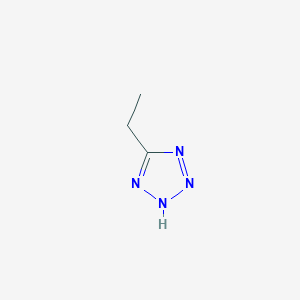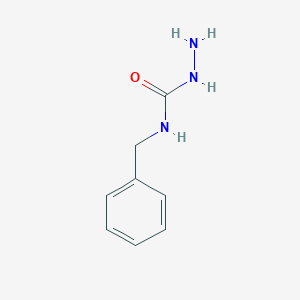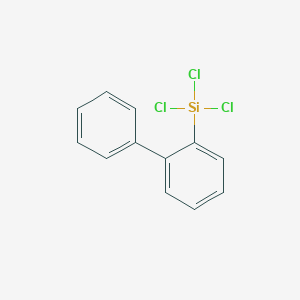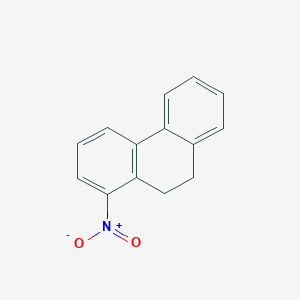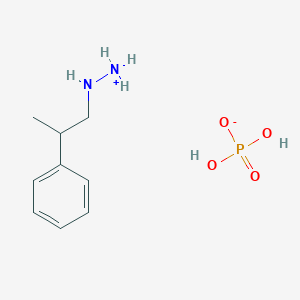
HYDRAZINE, beta-METHYLPHENETHYL-, PHOSPHATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazine, beta-methylphenethyl-, phosphate, commonly known as BMPEP, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in several neurological disorders. In
Wirkmechanismus
BMPEP is a selective antagonist of HYDRAZINE, beta-METHYLPHENETHYL-, PHOSPHATE, which is a G-protein-coupled receptor that is widely expressed in the central nervous system. HYDRAZINE, beta-METHYLPHENETHYL-, PHOSPHATE activation has been implicated in several neurological disorders, and its blockade by BMPEP has been shown to modulate synaptic transmission and plasticity, leading to potential therapeutic benefits.
Biochemical and Physiological Effects:
BMPEP has been shown to modulate synaptic transmission and plasticity in several brain regions, including the prefrontal cortex, hippocampus, and amygdala. It has also been shown to reduce anxiety-like behavior and improve cognitive function in animal models of Fragile X syndrome and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
BMPEP is a useful tool for investigating the role of HYDRAZINE, beta-METHYLPHENETHYL-, PHOSPHATE in various neurological disorders, and its selective blockade by BMPEP allows for specific modulation of HYDRAZINE, beta-METHYLPHENETHYL-, PHOSPHATE signaling. However, its limitations include potential off-target effects and the need for further optimization of its pharmacokinetic properties for potential therapeutic applications.
Zukünftige Richtungen
For BMPEP research include the development of more selective HYDRAZINE, beta-METHYLPHENETHYL-, PHOSPHATE antagonists with improved pharmacokinetic properties, the investigation of its potential therapeutic applications in other neurological disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, the development of more precise methods for targeting HYDRAZINE, beta-METHYLPHENETHYL-, PHOSPHATE signaling could lead to the development of more effective treatments for these disorders.
Synthesemethoden
BMPEP can be synthesized through a multi-step process involving the reaction of 1-(2-bromoethyl)-4-methylbenzene with hydrazine hydrate, followed by the reaction of the resulting intermediate with phosphorus oxychloride. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
BMPEP has been widely used in scientific research to investigate the role of HYDRAZINE, beta-METHYLPHENETHYL-, PHOSPHATE in various neurological disorders, including Fragile X syndrome, addiction, anxiety, depression, and schizophrenia. It has also been studied for its potential therapeutic applications in these disorders.
Eigenschaften
CAS-Nummer |
16602-80-5 |
|---|---|
Produktname |
HYDRAZINE, beta-METHYLPHENETHYL-, PHOSPHATE |
Molekularformel |
C9H17N2O4P |
Molekulargewicht |
248.22 g/mol |
IUPAC-Name |
dihydrogen phosphate;(2-phenylpropylamino)azanium |
InChI |
InChI=1S/C9H14N2.H3O4P/c1-8(7-11-10)9-5-3-2-4-6-9;1-5(2,3)4/h2-6,8,11H,7,10H2,1H3;(H3,1,2,3,4) |
InChI-Schlüssel |
VBSNCGGTWIVZNM-UHFFFAOYSA-N |
SMILES |
CC(CN[NH3+])C1=CC=CC=C1.OP(=O)(O)[O-] |
Kanonische SMILES |
CC(CN[NH3+])C1=CC=CC=C1.OP(=O)(O)[O-] |
Synonyme |
USAF LA-22 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




